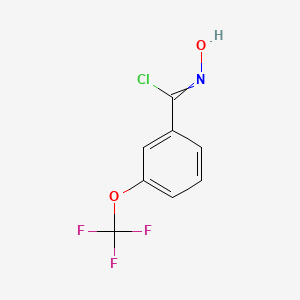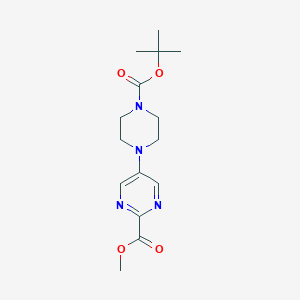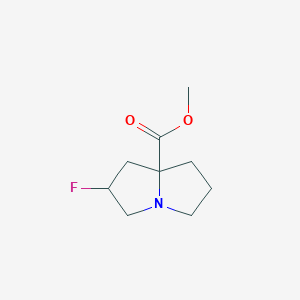
2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate is a pyrimidine derivative with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two hydroxyl groups and two carboxylate groups attached to a pyrimidine ring. Its molecular formula is C9H10N2O6, and it has a molecular weight of 242.19 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate typically involves multi-step reactions. One common method includes the reaction of ethyl acetoacetate with urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The carboxylate groups can be substituted with other functional groups such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce dihydropyrimidine derivatives .
Aplicaciones Científicas De Investigación
2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, inhibit specific proteins, or alter cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: Known for its biological activity and used in the synthesis of pharmaceuticals.
Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate: Another pyrimidine derivative with applications in organic synthesis.
Uniqueness
2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate stands out due to its dual hydroxyl and carboxylate functionalities, which provide unique reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C9H10N2O6 |
|---|---|
Peso molecular |
242.19 g/mol |
Nombre IUPAC |
2-O-ethyl 4-O-methyl 5-hydroxy-6-oxo-1H-pyrimidine-2,4-dicarboxylate |
InChI |
InChI=1S/C9H10N2O6/c1-3-17-9(15)6-10-4(8(14)16-2)5(12)7(13)11-6/h12H,3H2,1-2H3,(H,10,11,13) |
Clave InChI |
OTCGLOYIDBJUNY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=C(C(=O)N1)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13684110.png)
![3-ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13684117.png)






![2-Ethyl-8-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13684167.png)

![2-Amino-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-thiadiazole](/img/structure/B13684175.png)


![6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13684196.png)
